molecular formula C16H23BO5 B1591690 Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate CAS No. 850411-07-3

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Cat. No.: B1591690
CAS No.: 850411-07-3
M. Wt: 306.2 g/mol
InChI Key: IUEPWIKFOCKVEU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C16H23BO5 and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications

  • Phenolic Compounds as Antioxidants : Phenolic compounds isolated from various sources have shown significant antioxidant activities. These activities are often attributed to the number of hydroxyl groups in their molecular structure, which can provide insights into the antioxidant potential of ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate if it shares similar structural features (Zijia Zhang et al., 2009).

Synthetic Applications

  • Synthesis of Derivatives and Complex Structures : The compound's boronate ester group is a hallmark of its role in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are not directly mentioned in the results but are well-known applications of boronate esters. These reactions are pivotal for creating complex organic molecules, suggesting the compound could serve a similar purpose (L. Baolin et al., 2007).

Enzymatic and Antimicrobial Applications

  • Enzymatic Hydrolysis and Drug Synthesis : Enzymatic methods, such as those involving lipase, have been applied to synthesize drug prototypes, indicating that similar enzymatic processes could be relevant for modifying or synthesizing derivatives of the compound (J. Bevilaqua et al., 2004).
  • Antimicrobial Activity of Phenolic Derivatives : Phenolic compounds exhibit antimicrobial activities, which could imply potential bioactive properties of this compound or its derivatives, particularly against plant and animal diseases (H. Du et al., 2009).

Mechanism of Action

Target of Action

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid, pinacol ester, is a boronic ester compound. The primary targets of this compound are organic molecules that participate in carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The action of this compound affects the Suzuki–Miyaura coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is particularly useful in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .

Pharmacokinetics

Like other boronic esters, it is likely to be well-absorbed and distributed throughout the body due to its relatively small size and lipophilic nature . The compound’s bioavailability would be influenced by factors such as its stability, solubility, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of the action of this compound are primarily the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of complex organic compounds, which can have various downstream effects depending on the specific compounds produced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the reactions in which the compound participates . Additionally, the presence of certain metal catalysts is necessary for the compound to perform its function in carbon-carbon bond formation reactions .

Properties

IUPAC Name

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-8-12(10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEPWIKFOCKVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590079
Record name Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-07-3
Record name Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
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Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
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Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
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Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
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Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
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Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

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